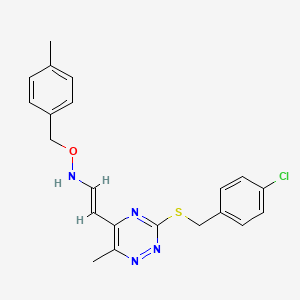

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine

Description

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine is a structurally complex triazine derivative characterized by a 1,2,4-triazine core substituted with a 4-chlorobenzylsulfanyl group at position 3, a methyl group at position 6, and a vinyl-linked [(4-methylbenzyl)oxy]amino moiety at position 3. The compound’s molecular formula is C₂₁H₂₁ClN₄OS, with a molecular weight of 413.93 g/mol. Its structure integrates aromatic and heterocyclic components, which are common in pharmacologically active triazine derivatives.

Properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-methylphenyl)methoxy]ethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c1-15-3-5-17(6-4-15)13-27-23-12-11-20-16(2)25-26-21(24-20)28-14-18-7-9-19(22)10-8-18/h3-12,23H,13-14H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIUGLSKXINYGW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CONC=CC2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CON/C=C/C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine, also known as [(E)-2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5-yl)ethenyl][(4-methylphenyl)methoxy]amine, is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol.

Mode of Action

The compound interacts with its target, 11β-HSD1, by forming binding interactions at the active site of the enzyme

Biochemical Pathways

The compound affects the biochemical pathway involving 11β-HSD1. By inhibiting this enzyme, it potentially disrupts the conversion of inactive cortisone to active cortisol, thereby reducing the symptoms associated with excessive body cortisol.

Pharmacokinetics

It is suggested that the compound has relatively higher lipophilicity, which may result in modification of its bioavailability and modulate its therapeutic indices.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its potential inhibitory effect on 11β-HSD1. By inhibiting this enzyme, the compound could potentially reduce the symptoms associated with excessive body cortisol.

Biochemical Analysis

Biochemical Properties

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid metabolism. The interaction with 11β-HSD1 is primarily through the binding of the triazine core to the active site of the enzyme, inhibiting its activity and thus affecting glucocorticoid levels in the body.

Cellular Effects

The effects of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting 11β-HSD1, it can alter the signaling pathways related to glucocorticoid hormones, which are crucial for stress response, immune function, and metabolism. Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 11β-HSD1, inhibiting its enzymatic activity. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels and influencing various physiological processes. The molecular mechanism also involves potential interactions with other proteins and enzymes, which may contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory activity

Dosage Effects in Animal Models

The effects of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits 11β-HSD1 without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without inducing toxicity.

Metabolic Pathways

3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine is involved in various metabolic pathways, particularly those related to glucocorticoid metabolism. The compound interacts with enzymes such as 11β-HSD1, affecting the conversion of cortisone to cortisol. This interaction influences metabolic flux and metabolite levels, potentially altering the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach the target sites to exert its inhibitory effects.

Subcellular Localization

The subcellular localization of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is essential for elucidating the precise mechanisms through which the compound exerts its effects.

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine is a member of the triazine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C24H27ClN4OS

- Molecular Weight : 455.02 g/mol

- CAS Number : 338775-77-2

The compound's structure features a triazine core substituted with various functional groups, which may influence its biological properties.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzyl and methyl groups in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity of Triazine Derivatives

Anticancer Activity

Several studies have explored the anticancer potential of triazine derivatives. The unique structure of 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on Breast Cancer Cells

In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects is crucial for evaluating the safety profile of this compound. Preliminary studies suggest:

- Absorption : Moderate absorption through gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver with possible formation of active metabolites.

- Excretion : Predominantly excreted via urine.

Toxicological assessments indicate that while the compound shows promising activity against cancer cells, further studies are necessary to evaluate its safety in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazine derivatives with modifications at the sulfanyl, vinyl, and aryloxy positions. Below is a detailed comparison with key analogs from the evidence:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The 4-chlorobenzylsulfanyl group in the target compound may enhance hydrophobic interactions in biological systems compared to smaller substituents (e.g., methylsulfanyl in CAS 477866-62-9). Chlorine’s electron-withdrawing nature could also stabilize charge-transfer interactions .

- Replacement of the 4-chlorobenzyloxy group (CAS 477866-54-9) with a 4-methylbenzyloxy group in the target compound introduces a weaker electron-donating substituent. This may reduce electrophilicity but improve steric tolerance in binding pockets.

Vinyl-Aminooxy Linker: The vinyl bridge connecting the triazine core to the [(4-methylbenzyl)oxy]amino group is critical for conformational flexibility.

The presence of a thienylvinyl group in such analogs suggests that aromatic vinyl substituents may enhance cytotoxicity .

The target compound’s 4-methylbenzyl substituent may offer improved synthetic accessibility compared to halogenated analogs.

Q & A

Q. What are the standard synthesis protocols for 3-((4-Chlorobenzyl)sulfanyl)-6-methyl-5-(2-(((4-methylbenzyl)oxy)amino)vinyl)-1,2,4-triazine?

Methodological Answer: The synthesis of this triazine derivative can be approached via:

Intermolecular Condensation : React 1,2,4-triazole-3-thiol precursors with halogenated intermediates (e.g., 2-chloroacetamide or bromo-diethylmalonate) to introduce the sulfanyl and vinyl groups. Adjust substituents using 4-chlorobenzyl and 4-methylbenzyl moieties .

One-Pot Synthesis : Adapt methods for 4,6-disubstituted triazines by cotrimerizing nitriles with guanidine derivatives under solvent-free conditions. Optimize reaction time (12–24 hours) and temperature (80–120°C) to improve yield .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Key Reference |

|---|---|---|---|

| Intermolecular Condensation | 45–60 | 18–24 | |

| One-Pot Synthesis | 55–70 | 12–16 |

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Use a combination of:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the vinyl and sulfanyl groups. Refinement with SHELXL and validation using PLATON .

- Spectroscopic Techniques :

Advanced Research Questions

Q. How do DFT calculations aid in predicting the electronic properties of this compound?

Methodological Answer:

- Modeling Software : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).

- Key Insights :

Q. Table 2: DFT-Derived Electronic Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.7 |

| HOMO-LUMO Gap (∆E) | 3.5 |

Q. How can researchers resolve contradictions in reported biological activities of triazine derivatives?

Methodological Answer:

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial studies) using controls like ciprofloxacin.

- Structure-Activity Relationship (SAR) : Isolate variables (e.g., substituent effects) by synthesizing analogs. For example:

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Environmental Persistence : Conduct OECD 301 biodegradation tests under aerobic conditions.

- Partitioning Behavior : Calculate log (predicted ≈ 3.8) to assess bioaccumulation potential.

- Ecotoxicity : Use microcosm experiments to evaluate impacts on soil microbiota and aquatic organisms, referencing INCHEMBIOL’s tiered risk assessment framework .

Q. How can the compound’s interaction with biological targets be mechanistically studied?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize residues like Arg120 and Tyr355 for hydrogen bonding with the sulfanyl group .

- In Vitro Assays : Validate docking results via enzyme inhibition assays (e.g., COX-2 inhibition at 10 µM concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.